![molecular formula C20H27ClN2O4 B13091710 trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate: is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom This compound is notable for its unique combination of functional groups, including a tert-butyl group, an ethyl group, a chloro substituent, and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene. The resulting quinoline intermediate is then subjected to further functionalization to introduce the tert-butyl, ethyl, and chloro substituents. The final step involves the formation of the spiro structure through a cyclization reaction, often facilitated by a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: In biological research, the compound’s structural features may be explored for their potential bioactivity. It could be investigated as a lead compound in drug discovery, particularly for its interactions with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced therapeutic properties.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other functional materials .
作用机制
The mechanism of action of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the quinoline moiety suggests potential interactions with DNA or RNA, which could be explored for anticancer or antiviral applications. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of active metabolites .
相似化合物的比较
- trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- trans-1-tert-Butyl 4-ethyl 2’-bromo-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
Uniqueness: The unique combination of functional groups in trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate sets it apart from similar compoundsAdditionally, the spiro structure imparts distinct stereochemical properties, which can affect the compound’s interactions with biological targets and its overall stability .
属性
分子式 |
C20H27ClN2O4 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
1-O'-tert-butyl 3-O'-ethyl (3'S,5R)-2-chlorospiro[7,8-dihydro-6H-quinoline-5,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C20H27ClN2O4/c1-5-26-17(24)14-11-23(18(25)27-19(2,3)4)12-20(14)10-6-7-15-13(20)8-9-16(21)22-15/h8-9,14H,5-7,10-12H2,1-4H3/t14-,20-/m0/s1 |
InChI 键 |
ZKXORKJQDBUTRX-XOBRGWDASA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CN(C[C@]12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


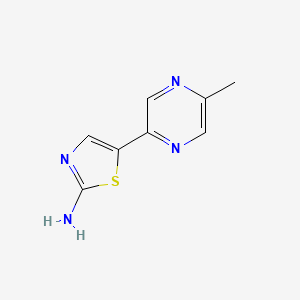

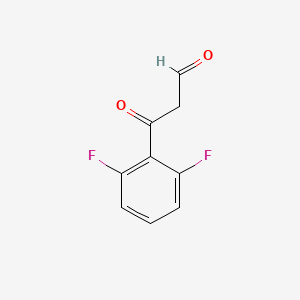
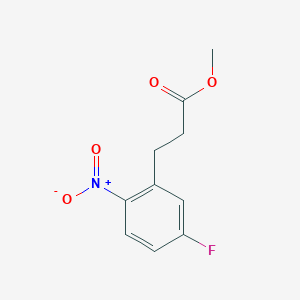
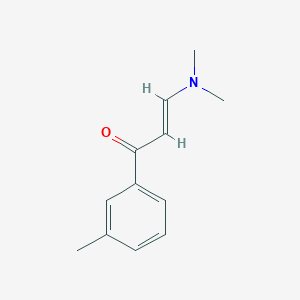
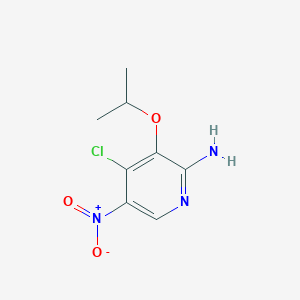

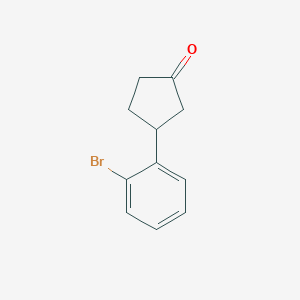

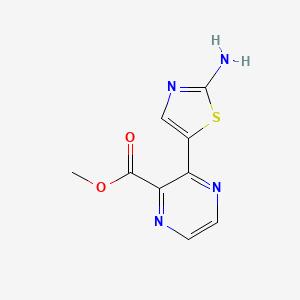
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)


![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
